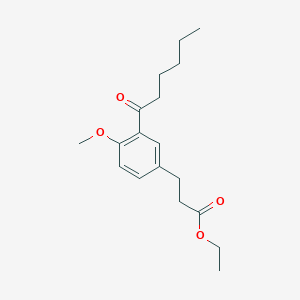![molecular formula C14H16O5 B8593573 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid](/img/structure/B8593573.png)
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is an organic compound that features a cyclopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent attachment to the phenoxy ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and phenoxy ring play crucial roles in its binding affinity and activity. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: A structurally similar compound with a methoxy group instead of the cyclopropyl group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Another related compound with additional hydroxyl and methoxy groups.
Uniqueness
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
属性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-13(17)14(7-8-14)10-2-4-11(5-3-10)19-9-6-12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
InChI 键 |
GGVUOCFDIIYADT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)OCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)













